molecular formula C16H12F3NO3S2 B13182708 [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate

Cat. No.: B13182708
M. Wt: 387.4 g/mol
InChI Key: KFBWZVWWRCPAEV-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to a methylbenzene sulfonate group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a trifluoromethyl ketone under acidic conditions. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding sulfoxides or sulfones. Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfide under specific conditions. Substitution:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development. Medicine: Research has explored its potential as an anti-inflammatory or anticancer agent due to its ability to modulate specific biological pathways. Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl benzoate
  • [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-chlorobenzene-1-sulfonate

Uniqueness: Compared to similar compounds, [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate exhibits unique reactivity due to the presence of the methyl group on the benzene ring. This can influence its chemical behavior and interactions with biological targets, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12F3NO3S2

Molecular Weight

387.4 g/mol

IUPAC Name

[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H12F3NO3S2/c1-10-2-5-12(6-3-10)25(21,22)23-9-15-20-13-8-11(16(17,18)19)4-7-14(13)24-15/h2-8H,9H2,1H3

InChI Key

KFBWZVWWRCPAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=C(S2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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